Y1 receptor antagonist 1 is a compound that inhibits the activity of the neuropeptide Y Y1 receptor, which is implicated in various physiological processes, including appetite regulation and stress response. The Y1 receptor is primarily expressed in the central nervous system and is associated with the modulation of food intake and energy homeostasis. Antagonists of this receptor have been explored for potential therapeutic applications, particularly in the context of obesity and related metabolic disorders.
The Y1 receptor antagonist 1 is derived from research focused on neuropeptide Y signaling pathways. Neuropeptide Y itself is a peptide neurotransmitter that plays a critical role in regulating appetite and energy balance. The development of Y1 receptor antagonists has been driven by the need for effective treatments for obesity and other metabolic diseases.
Y1 receptor antagonist 1 belongs to the class of small molecule antagonists targeting G protein-coupled receptors (GPCRs). Specifically, it acts on the neuropeptide Y Y1 receptor, which is a member of the neuropeptide family involved in various signaling pathways.
The synthesis of Y1 receptor antagonist 1 typically involves several key steps, including:
Recent studies have reported innovative synthetic routes that provide access to novel structural variants of Y1 receptor antagonists. These methods include:
Y1 receptor antagonist 1 exhibits a complex molecular structure characterized by specific functional groups that interact with the Y1 receptor. The structural details are critical for understanding its binding affinity and mechanism of action.
The molecular formula and weight, along with specific structural features such as stereochemistry and functional groups, are essential for evaluating its pharmacological profile. Structural analyses often employ techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these characteristics.
The synthesis of Y1 receptor antagonist 1 involves various chemical reactions, including:
Understanding the reaction mechanisms involved in synthesizing Y1 receptor antagonists allows chemists to optimize yields and purities. Reaction conditions such as temperature, solvent choice, and reaction time play significant roles in determining the success of each step .
Y1 receptor antagonist 1 functions by binding to the neuropeptide Y Y1 receptor, blocking its activation by endogenous ligands like neuropeptide Y. This blockade prevents downstream signaling cascades associated with appetite stimulation and energy storage.
Studies have shown that effective antagonism leads to reduced intracellular calcium release and inhibition of cellular responses mediated by neuropeptide Y . The specific interactions at the molecular level are often characterized using techniques such as bioluminescence resonance energy transfer assays.
Y1 receptor antagonist 1 typically exhibits properties such as:
Key chemical properties include:
Relevant data from characterization studies provide insights into how these properties influence pharmacokinetics and pharmacodynamics .
Y1 receptor antagonist 1 has several promising applications in scientific research:
Y1 receptor antagonist 1 (chemical name: Neuropeptide Y Y1 receptor antagonist 1; CAS: 2773476-40-5) exhibits subnanomolar affinity for the human Y1 receptor (Y1R), with a reported Ki of 0.19 nM. This places it among the most potent Y1R antagonists described, surpassing classical agents like BIBP 3226 (Ki = 5–7 nM) [3] [8]. Kinetic studies reveal slow dissociation rates (t½ > 60 min), enabling prolonged receptor blockade. The compound demonstrates >1,000-fold selectivity for Y1R over Y2, Y4, and Y5 subtypes, with negligible binding to unrelated GPCRs (e.g., opioid or adrenergic receptors) [4] [9]. This selectivity profile is attributed to its unique interaction with Y1R-specific residues in transmembrane domains (TMs), as validated through radioligand displacement assays (Table 1).
Table 1: Binding Affinity Profiles of Select Y1R Antagonists
Compound | Y1R Ki (nM) | Y2R Ki (nM) | Selectivity Ratio (Y1/Y2) |
---|---|---|---|
Y1 antagonist 1 | 0.19 | >1,000 | >5,000 |
BIBP 3226 | 5.1–6.8 | >10,000 | ~2,000 |
GR231118 | 0.8 | 250 | 312 |
1229U91 | 1.2 | >1,000 | >800 |
Cryo-EM structures of Y1R complexed with NPY (PDB: 7XIM) reveal that endogenous agonist binding involves:
Y1 antagonist 1 occupies a shallow binding pocket in TM1, TM6, and TM7, as shown through molecular docking simulations. Key interactions include:
Table 2: Critical Y1R Residues for Antagonist Binding
Residue | Role in Y1 Antagonist 1 Binding | Effect of Alanine Mutation |
---|---|---|
D287 | Hydrogen bond acceptor | Complete loss of binding |
F286 | Hydrophobic stacking | 100-fold reduced affinity |
K288 | Salt bridge formation | 50-fold reduced affinity |
W163 | Allosteric modulation | No effect |
Y1 antagonist 1 operates via strict orthosteric competition:
Notably, classical antagonists like J-104870 bind to a distinct subpocket in TM4–TM6, suggesting Y1R possesses multiple ligand-binding regions. However, no allosteric modulators of Y1R have been structurally validated to date [1].
Unlike NPY-induced Y1R internalization (via β-arrestin recruitment), Y1 antagonist 1 exhibits biased signaling properties:
This property is shared by peptidic antagonists like 1229U91 but contrasts with BIBP 3226, which shows partial agonism in internalization pathways [5] [7].
Y1 antagonist 1 demonstrates superior pharmacological properties versus established agents:
Functional assays confirm consistent antagonism in NPY-mediated pathways:
Table 3: Functional Antagonism Profiles
Antagonist | cAMP Inhibition IC₅₀ (nM) | pA₂ (Vasoconstriction) | Y4 Agonism |
---|---|---|---|
Y1 antagonist 1 | 1.2 | 9.2 | No |
BIBP 3226 | 15.0 | 7.5 | No |
GR231118 | 0.5 | 8.9 | Yes |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7